
N-hydroxy(2,4,6-trimethoxyphenyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-hydroxy(2,4,6-trimethoxyphenyl)methanamine is a chemical compound characterized by the presence of a hydroxy group attached to a methanamine moiety, which is further substituted with three methoxy groups at the 2, 4, and 6 positions of the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy(2,4,6-trimethoxyphenyl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with 2,4,6-trimethoxybenzaldehyde.
Reductive Amination: The aldehyde group is converted to an amine group through reductive amination using a suitable amine source and a reducing agent such as sodium cyanoborohydride.
Hydroxylation: The resulting amine is then hydroxylated using an oxidizing agent like hydrogen peroxide or a peracid to introduce the hydroxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-hydroxy(2,4,6-trimethoxyphenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the hydroxy group, yielding the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Produces a ketone or aldehyde derivative.
Reduction: Produces the corresponding amine.
Substitution: Produces various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
N-hydroxy(2,4,6-trimethoxyphenyl)methanamine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting enzymes or receptors involved in disease pathways.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Industry: It is used in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mécanisme D'action
The mechanism of action of N-hydroxy(2,4,6-trimethoxyphenyl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active site residues, while the methoxy groups can enhance binding affinity through hydrophobic interactions. This compound can inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trimethoxyphenylmethanamine: Lacks the hydroxy group, resulting in different reactivity and biological activity.
N-hydroxyphenylmethanamine: Lacks the methoxy groups, leading to reduced hydrophobic interactions and binding affinity.
2,4,6-Trimethoxybenzaldehyde: Precursor in the synthesis, lacks the amine and hydroxy groups.
Uniqueness
N-hydroxy(2,4,6-trimethoxyphenyl)methanamine is unique due to the combination of the hydroxy group and the trimethoxyphenyl moiety, which provides a balance of hydrophilic and hydrophobic properties. This makes it a versatile compound for various applications in medicinal chemistry and materials science.
Propriétés
Formule moléculaire |
C10H15NO4 |
|---|---|
Poids moléculaire |
213.23 g/mol |
Nom IUPAC |
N-[(2,4,6-trimethoxyphenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C10H15NO4/c1-13-7-4-9(14-2)8(6-11-12)10(5-7)15-3/h4-5,11-12H,6H2,1-3H3 |
Clé InChI |
OPMVEDMKDVDIBF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C(=C1)OC)CNO)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


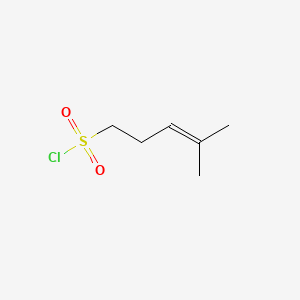
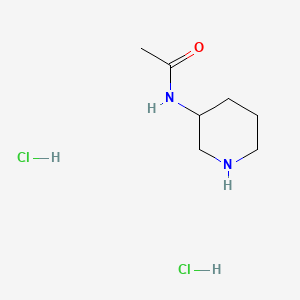
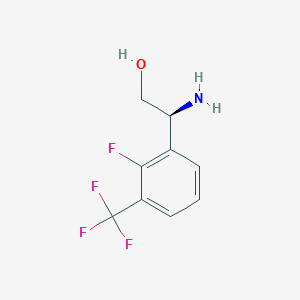
![4-[(3,5-Dichlorophenyl)methyl]piperidine](/img/structure/B13524757.png)



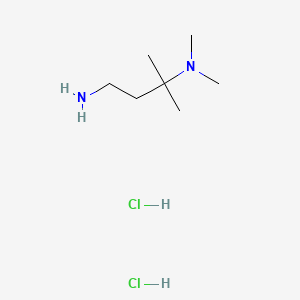
![Rac-(1r,2s,3r,5r,6s)-tricyclo[4.2.1.0,2,5]non-7-en-3-ol](/img/structure/B13524790.png)
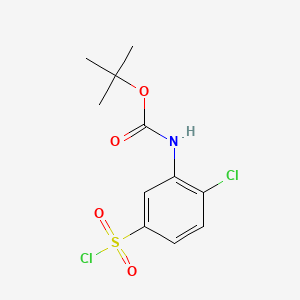
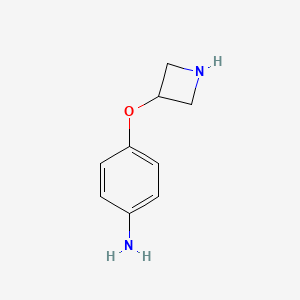
![{octahydrocyclopenta[b]pyran-2-yl}methanesulfonylchloride,Mixtureofdiastereomers](/img/structure/B13524796.png)


